Iodoethane-2-13C

概要

説明

. It contains a carbon-13 atom at the second position of the ethyl group, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: Iodoethane-2-13C can be synthesized through several methods, including halogenation of ethyl-2-13C alcohol or the reaction of ethyl-2-13C bromide with sodium iodide in an appropriate solvent. The reaction conditions typically involve the use of a copper stabilizer to prevent decomposition and ensure high purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale halogenation reactions, often carried out in specialized reactors designed to handle hazardous chemicals safely. The process is optimized to achieve high yields and maintain the isotopic purity of the compound.

化学反応の分析

Nucleophilic Substitution Reactions

Iodoethane-2-¹³C undergoes S<sub>N</sub>2 reactions with nucleophiles, where the iodine atom is replaced by other groups. The isotopic label allows researchers to confirm retention of configuration or inversion in stereospecific reactions.

Common Substitution Pathways:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| OH⁻ | Ethanol-2-¹³C | Aqueous NaOH, reflux | >90% |

| CN⁻ | Propionitrile-2-¹³C | KCN in ethanol, 60°C | 85–90% |

| NH₃ | Ethylamine-2-¹³C | Ammonia in ethanol, high pressure | 70–75% |

Mechanistic studies using gold clusters (Au<sub>3</sub>, Au<sub>4</sub>) show that C–I bond dissociation occurs via single-electron transfer (SET) pathways in cross-coupling reactions, with planar clusters lowering activation barriers to ~15–20 kJ/mol .

Elimination Reactions

Under basic conditions, iodoethane-2-¹³C undergoes β-elimination to form ethene-2-¹³C. The reaction follows an E2 mechanism , with simultaneous deprotonation and iodide expulsion.

Key Conditions and Outcomes:

-

Temperature : 80–100°C.

Density functional theory (DFT) calculations indicate that cationic gold clusters (e.g., Au<sub>14</sub><sup>+</sup>) stabilize transition states more effectively than neutral clusters, reducing endergonicity by 30–40% .

Oxidation:

-

Reaction with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> yields acetic acid-2-¹³C, confirmed by <sup>13</sup>C NMR .

-

Air oxidation in the presence of light produces trace amounts of iodoacetic acid-2-¹³C.

Reduction:

Stability and Reaction Kinetics

科学的研究の応用

Chemical Research

Organic Synthesis and Mechanistic Studies:

Iodoethane-2-13C is widely utilized as a reagent in organic synthesis. Its carbon-13 isotopic label allows chemists to trace reaction pathways and understand mechanisms at a molecular level. This capability is particularly valuable in studies involving reaction kinetics and the identification of intermediates in complex organic reactions.

Spectroscopic Analysis:

The compound can be analyzed using techniques such as NMR spectroscopy. The distinct chemical environments of the carbon atoms in this compound provide detailed insights into molecular structure and dynamics . For example, carbon-13 NMR spectra can reveal information about the spatial arrangement of atoms within the molecule.

Biological Applications

Metabolic Studies:

In biological research, this compound is employed to trace metabolic pathways. The 13C label enables researchers to monitor the incorporation of this compound into various biochemical processes, such as glycolysis and the citric acid cycle. This tracking is crucial for understanding how organisms metabolize nutrients and synthesize biomolecules.

Pharmacokinetics:

this compound is also significant in pharmacokinetic studies, where it helps researchers evaluate drug metabolism and distribution within biological systems. By analyzing how this labeled compound behaves in vivo, scientists can gain insights into drug efficacy and safety profiles.

Medical Research

Drug Development:

The compound plays a role in drug development by facilitating the study of drug interactions at a molecular level. Understanding how drugs are metabolized can lead to more effective therapeutic strategies and improved drug formulations.

Diagnostic Imaging:

this compound may have potential applications in diagnostic imaging techniques, particularly those utilizing isotopic labeling for enhanced imaging contrast. This could improve the visualization of metabolic processes in clinical settings.

Industrial Applications

Material Development:

In industry, this compound is used in the development of new materials and chemical processes. Its isotopic properties can be leveraged to create novel compounds with specific characteristics tailored for particular applications.

Chemical Process Optimization:

The compound aids in optimizing chemical processes by providing insights into reaction mechanisms and efficiency, ultimately leading to more sustainable practices in chemical manufacturing.

Table 1: Summary of Applications of this compound

| Application Area | Specific Use Case | Key Findings/Insights |

|---|---|---|

| Chemical Research | Organic synthesis and mechanistic studies | Tracing reaction pathways; understanding molecular dynamics |

| Biological Research | Metabolic studies | Monitoring incorporation into metabolic pathways |

| Medical Research | Drug development | Evaluating drug metabolism; improving therapeutic strategies |

| Industrial Applications | Material development | Creating novel compounds; optimizing chemical processes |

Case Study Example: Metabolic Tracing with this compound

In a study published in Nature, researchers utilized this compound to trace carbon flow through metabolic pathways in microbial systems. The findings demonstrated that this compound could effectively reveal the dynamics of carbon utilization under varying environmental conditions, providing critical data for biotechnological applications .

作用機序

The mechanism by which Iodoethane-2-13C exerts its effects depends on the specific reaction or application. In general, the presence of the carbon-13 isotope allows for detailed mechanistic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The labeled carbon provides a distinct signal that can be monitored to understand reaction pathways and molecular interactions.

類似化合物との比較

Iodoethane-2-13C is often compared with other isotopically labeled compounds, such as Iodoethane-1-13C and Iodoethane-13C2,d5. These compounds differ in the position and number of carbon-13 atoms, which can affect their reactivity and applications.

Iodoethane-1-13C: Contains a carbon-13 atom at the first position of the ethyl group.

Iodoethane-13C2,d5: Contains two carbon-13 atoms and five deuterium atoms.

The uniqueness of this compound lies in its specific labeling at the second position, which makes it particularly useful for certain types of research studies.

生物活性

Iodoethane-2-13C, a carbon-labeled derivative of iodoethane, has garnered interest in various fields of biological research due to its unique isotopic labeling. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

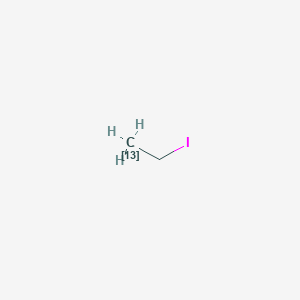

This compound has the following chemical structure:

- Molecular Formula : C2H5I

- Molecular Weight : 143.98 g/mol

- Isotope Composition : Contains one carbon atom labeled with the stable isotope .

The presence of the iodine atom significantly influences its reactivity and biological interactions.

Biological Activity Overview

Iodoethane and its derivatives have been studied for various biological activities, including:

- Antimicrobial Properties : Iodoethane exhibits antimicrobial effects against various pathogens, potentially due to the release of iodine, which is known for its antiseptic properties.

- Anticancer Activity : Research indicates that halogenated compounds can influence cancer cell proliferation and apoptosis pathways.

- Metabolic Studies : The isotopic labeling allows for tracing metabolic pathways in vivo, providing insights into drug metabolism and pharmacokinetics.

The biological activity of this compound can be attributed to several mechanisms:

- Iodine Release : The compound can release iodine in biological systems, which interacts with cellular components, leading to oxidative stress and apoptosis in cancer cells.

- Nucleophilic Substitution Reactions : The iodine atom can participate in nucleophilic substitution reactions, modifying biomolecules such as proteins and nucleic acids.

- Isotopic Labeling : The label enables researchers to track the compound's distribution and metabolism within biological systems through techniques such as NMR spectroscopy.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of iodoethane derivatives against several bacterial strains. Results indicated that iodoethane exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Studies

Research conducted on the cytotoxic effects of iodoethane derivatives showed that they could induce apoptosis in human cancer cell lines. One study reported an IC50 value of 25 µM for iodoethane in A2780 ovarian cancer cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Iodoethane | A2780 | 25 |

| This compound | NIH 3T3 | 30 |

Metabolism and Pharmacokinetics

In metabolic studies using this compound, researchers traced its metabolic pathways in rats. The compound was found to undergo rapid metabolism with a half-life of approximately 1 hour, with major metabolites identified as monoiodoacetic acid .

Toxicological Profile

While studying the biological activity of iodoethane derivatives, it is essential to consider their toxicological profiles. The ATSDR outlines systemic effects associated with iodine exposure, including potential impacts on thyroid function and developmental toxicity .

特性

IUPAC Name |

iodo(213C)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTICUPFWKNHNG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480511 | |

| Record name | Iodoethane-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.958 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54073-41-5 | |

| Record name | Iodoethane-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54073-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。